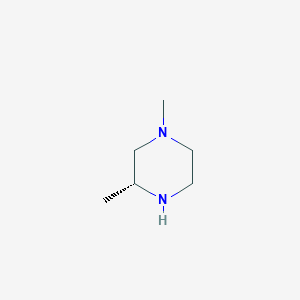

(R)-1,3-Dimethylpiperazine

Beschreibung

Significance of Piperazine (B1678402) Chirality in Pharmaceutical and Materials Science Research

Chirality, or the "handedness" of a molecule, is a critical factor in the efficacy and safety of many drugs. nih.govresearchgate.net The specific three-dimensional arrangement of atoms in a chiral molecule can dramatically influence its biological activity. nih.gov For piperazine derivatives, the introduction of a chiral center, often by substitution on the carbon atoms of the ring, can lead to enhanced biological activity and improved physicochemical properties. mdpi.comthieme-connect.com This is because the stereochemistry of the molecule dictates how it binds to its target, such as an enzyme or receptor. nih.govnih.gov

In pharmaceutical research, chiral piperazines are key components in a variety of drugs, including anticancer agents, antiplatelet agents, and kinase inhibitors. mdpi.com The precise stereochemistry can be crucial for a drug's effectiveness. mdpi.com For instance, the introduction of a methyl group at the 3-position of the piperazine ring can enhance a compound's potency and selectivity for its target kinase. mdpi.com This "methyl scanning" approach allows medicinal chemists to fine-tune the activity profile of a drug candidate. mdpi.com

Beyond pharmaceuticals, chiral piperazines are also finding applications in materials science. For example, they are being investigated for use in the production of polyamide plastics and in carbon dioxide capture technologies. mdpi.comresearchgate.net Their unique structural and chiral properties make them valuable building blocks for creating new materials with specific functions.

Evolution of Research Interest in Substituted Chiral Piperazines

Historically, the focus of piperazine chemistry was largely on N-substituted derivatives, where functional groups are attached to the nitrogen atoms. rsc.orgacs.org However, there has been a growing realization that significant chemical space remains unexplored by focusing solely on N-substitution. rsc.org This has led to a surge in research aimed at developing methods for the asymmetric synthesis of C-substituted piperazines. rsc.orgacs.orgrsc.org

The development of new synthetic methodologies has been crucial in driving this evolution. researchgate.netrsc.org Researchers are devising practical and scalable routes to produce enantiomerically pure substituted piperazines, often starting from readily available chiral precursors like α-amino acids. rsc.org These advancements are making a wider variety of chiral piperazine building blocks accessible for drug discovery and materials science research. The ability to create libraries of stereochemically diverse piperazine scaffolds is key to exploring new areas of chemical space and identifying novel bioactive compounds. nih.gov

Scope and Research Objectives Pertaining to (R)-1,3-Dimethylpiperazine

This article will focus specifically on the chemical compound This compound . The objective is to provide a thorough and scientifically accurate overview of this particular chiral piperazine derivative. The IUPAC name for this compound is this compound, which indicates a piperazine ring with methyl groups at the 1 and 3 positions, and the (R) designation specifies the stereochemistry at the chiral center on the 3-position. The molecular formula is C₆H₁₄N₂.

The following sections will delve into the specific properties and applications of this compound, drawing upon available research findings. The discussion will be confined to the chemical nature of this compound, avoiding any information related to dosage, administration, or safety profiles.

| Property | Value |

| Molecular Formula | C₆H₁₄N₂ |

| Molecular Weight | 114.19 g/mol |

| Boiling Point | 148°C |

| Density | 0.855 g/cm³ |

| Appearance | Liquid |

| Storage Conditions | 2-8 °C (protect from light) |

| Table 1: Physical and Chemical Properties of this compound biosynce.com |

This compound serves as a valuable starting material in the synthesis of various drugs and as a reagent in organic synthesis. biosynce.com For instance, it has been used in the preparation of N,N-dimethylpiperazine-N'-oxide, a reducing agent. biosynce.com It is also a key component in the synthesis of novel 1,2,6-thiadiazine derivatives with potential applications as anticancer agents. mdpi.comresearchgate.net

The synthesis of this compound can be achieved through various methods, including industrial processes that utilize triethylenetetramine (B94423) or ethylenediamine (B42938) derivatives as precursors. One described process involves the methylation of polyamines to form hexamethyltriethylenetetramine, followed by vapor-phase cyclization over acidic catalysts, which can yield up to 75% of the desired dimethylpiperazine after fractional distillation.

The chemical reactivity of this compound includes oxidation to form N-oxides and participation in nucleophilic substitution reactions at the nitrogen atoms.

In medicinal chemistry, derivatives of this compound have shown potential as neuroprotective agents and in the development of targeted cancer therapies. Specifically, the 3-methyl group can play a crucial role in achieving selectivity for certain protein kinases, such as PAK4.

This focused examination of this compound aims to provide a clear and detailed understanding of its chemical significance and its role in contemporary organic and medicinal chemistry.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R)-1,3-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-6-5-8(2)4-3-7-6/h6-7H,3-5H2,1-2H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMUNDXXVADKHS-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201290836 | |

| Record name | Piperazine, 1,3-dimethyl-, (3R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201290836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788041-52-0 | |

| Record name | Piperazine, 1,3-dimethyl-, (3R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1788041-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1,3-dimethyl-, (3R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201290836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthetic Methodologies for R 1,3 Dimethylpiperazine

Strategies for Enantioselective Construction of the Piperazine (B1678402) Core

The direct construction of the chiral piperazine ring with control over the stereochemistry at the C3 position is a primary focus of synthetic efforts. Several strategies have been developed to achieve high enantioselectivity.

Asymmetric Alkylation Approaches

Asymmetric alkylation of a pre-existing piperazine or piperazinone scaffold is a common strategy to introduce chirality. This often involves the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of the alkylation step. For instance, the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones has been shown to produce highly enantioenriched tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines. nih.gov This method allows for the introduction of various substituents with high enantioselectivity. Another approach involves the diastereoselective alkylation of chiral diamides derived from piperazines, which can yield optically active products. oup.com

Chiral Pool Synthesis Routes

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural products like amino acids and terpenes. nih.gov These readily available chiral molecules can serve as starting materials for the synthesis of more complex chiral targets, including (R)-1,3-Dimethylpiperazine. For example, natural amino acids can be utilized to construct chiral piperazin-2-one (B30754) intermediates. unl.pt A general route involves the condensation of a Boc-protected amino acid with an amino acid methyl ester hydrochloride, followed by cyclization to a diketopiperazine. Subsequent reduction can then yield the desired chiral piperazine. unl.pt This approach leverages the inherent chirality of the starting materials to establish the stereocenters in the final product.

Cyclization Reactions for Chiral Piperazine Formation

Enantioselective cyclization reactions offer a direct route to the chiral piperazine core. One notable method is the iridium-catalyzed hydrogenation of pyrazines that have been activated by alkyl halides. This process can generate a wide array of chiral piperazines, including 3-substituted and 2,3-disubstituted derivatives, with high enantiomeric excess (up to 96% ee). researchgate.netacs.org Another strategy involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cn These intermediates can then be converted to the corresponding chiral piperazines. Furthermore, catalytic reductive cyclization of dioximes derived from primary amines and nitrosoalkenes presents a method for the stereoselective synthesis of piperazines. nih.gov

Diastereoselective Synthesis via Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the chiral product. Pseudoephenamine is an example of a versatile chiral auxiliary that has been shown to provide remarkable stereocontrol in alkylation reactions, including those that form quaternary carbon centers. nih.govharvard.edu Amides derived from pseudoephenamine can undergo diastereoselective alkylation with high selectivity. nih.govharvard.edu The use of Ellman's chiral tert-butanesulfinamide reagent is another efficient method for preparing chiral amines and can be applied in the development of synthetic routes to access amines with multiple stereogenic centers. osi.lv

Resolution Techniques for this compound Enantiomers

Resolution is a process used to separate a racemic mixture into its constituent enantiomers. While often less efficient than asymmetric synthesis, it remains a viable strategy, particularly when a direct stereoselective route is not available. Chromatographic methods using a chiral stationary phase (CSP) are highly effective for enantioresolution. mdpi.com The principle behind this technique is the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times and thus separation. mdpi.com Simulated moving bed (SMB) chromatography is a continuous and more efficient chromatographic technique that can be employed for large-scale enantiomer separation. mdpi.com

Optimization of Reaction Conditions and Yield for Scalable Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions to maximize yield, purity, and cost-effectiveness. For the synthesis of this compound, this involves a multi-faceted approach. Green chemistry principles are increasingly being integrated into process development, favoring the use of less hazardous solvents and reagents, and employing energy-efficient methods like microwave-assisted and ultrasound-assisted synthesis. mdpi.com For catalytic reactions, such as the asymmetric hydrogenations mentioned earlier, optimization would focus on catalyst loading, reaction time, temperature, and pressure to achieve high turnover numbers and space-time yields. The development of a scalable route for a related compound, abyssomicin C, highlights the importance of a chiral pool-enabled strategy for efficient and scalable synthesis. digitellinc.com

Below is a table summarizing key aspects of the synthetic methodologies discussed:

| Methodology | Key Features | Advantages | Challenges |

| Asymmetric Alkylation | Use of chiral catalysts or auxiliaries to direct alkylation. | Can achieve high enantioselectivity. | May require expensive catalysts or multi-step auxiliary attachment/removal. |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials (e.g., amino acids). | Cost-effective due to inexpensive starting materials; inherent chirality. | Synthetic route can be lengthy. |

| Enantioselective Cyclization | Direct formation of the chiral piperazine ring. | Potentially shorter synthetic routes. | Catalyst development and optimization can be complex. |

| Diastereoselective Synthesis | Employs a temporary chiral auxiliary to control stereochemistry. | High diastereoselectivity is often achievable. | Requires additional steps for auxiliary attachment and cleavage. |

| Resolution Techniques | Separation of a racemic mixture. | Applicable when asymmetric synthesis is not feasible. | Can be less efficient (50% theoretical max yield for one enantiomer); may require specialized equipment. |

Stereochemical Aspects and Conformational Analysis of R 1,3 Dimethylpiperazine

Advanced Spectroscopic Characterization for Stereochemical Assignment

The unambiguous determination of the absolute configuration and enantiomeric purity of chiral molecules like (R)-1,3-Dimethylpiperazine is crucial. Advanced spectroscopic techniques offer powerful tools for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers, making it an essential tool for assessing the enantiomeric purity of this compound. nih.govmdpi.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation. nih.gov

While a specific validated HPLC method for this compound was not found in the surveyed literature, the general approach would involve screening various commercially available chiral columns, such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® or Chiralpak® series). nih.gov The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, would be optimized to achieve baseline separation of the (R)- and (S)-enantiomers. nih.gov The resolution between the enantiomeric peaks is a critical parameter for accurate quantification. nih.gov

Table 1: Representative Chiral HPLC Conditions for Piperidine and Piperazine (B1678402) Derivatives

| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |

| 1,3-dimethyl-4-phenylpiperidine derivatives | Chiralcel OD and Chiralcel OJ | Varies (e.g., hexane/isopropanol) | Not specified | UV | nih.govnih.gov |

| N-heterocycles | Various, including Chiralpak | Varies | Not specified | UV | nih.gov |

The enantiomeric excess (% ee) of a sample of this compound can be determined by integrating the peak areas of the two enantiomers in the chromatogram. This quantitative analysis is vital in asymmetric synthesis and for ensuring the quality of enantiopure compounds. jksus.org

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Analysis

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide information about the absolute configuration and conformation of chiral molecules in solution. nih.govnih.govchiralabsxl.com

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.org The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms. For this compound, the VCD spectrum would exhibit characteristic positive and negative bands corresponding to its vibrational modes. To assign the absolute configuration, the experimental VCD spectrum would be compared with the theoretically predicted spectrum for the (R)-enantiomer, typically calculated using density functional theory (DFT). rsc.org A good agreement between the experimental and calculated spectra would confirm the absolute configuration. rsc.org While no specific VCD studies on this compound were found, research on other chiral diamines demonstrates the utility of this technique for stereochemical assignment. unipi.it

Electronic Circular Dichroism (ECD) , on the other hand, measures the differential absorption of circularly polarized ultraviolet-visible light. nih.gov The ECD spectrum is dependent on the electronic transitions within the molecule and is also characteristic of a specific enantiomer. nih.gov Similar to VCD, the experimental ECD spectrum of this compound would be compared with the DFT-calculated spectrum to confirm its absolute configuration. nih.gov ECD is particularly useful for molecules containing chromophores, and while the piperazine ring itself has weak electronic transitions in the accessible UV range, the presence of substituents can influence the ECD spectrum. nih.govnih.gov

Theoretical and Computational Investigations of Conformational Dynamics

Theoretical and computational methods are indispensable for understanding the dynamic behavior of molecules like this compound, providing insights into their preferred shapes and the energy barriers between different conformations.

Density Functional Theory (DFT) Calculations of Preferred Conformations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to predict the electronic structure of molecules and, consequently, their geometries and relative energies. jksus.org For this compound, DFT calculations can be used to identify the various possible chair and boat conformations of the piperazine ring and to determine their relative stabilities.

The piperazine ring can exist in a chair conformation, which is generally the most stable, as well as twist-boat conformations. nih.gov The orientation of the two methyl groups (axial or equatorial) will significantly impact the conformational energies. For 1,3-disubstituted systems, several chair conformations are possible, and their relative energies can be calculated to predict the most stable conformer. DFT studies on related N-substituted piperazines have been performed to understand their structural and electronic properties. jksus.orgbohrium.com A conformational analysis of N-methylpiperidine, a closely related structure, has shown that the equatorial conformer is more stable than the axial conformer. rsc.orgacs.org

Table 2: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

| Conformer | N1-Methyl Orientation | C3-Methyl Orientation | Relative Energy (kcal/mol) |

| Chair 1 | Equatorial | Equatorial | 0.00 (most stable) |

| Chair 2 | Equatorial | Axial | > 0 |

| Chair 3 | Axial | Equatorial | > 0 |

| Chair 4 | Axial | Axial | > 0 |

| Twist-Boat | - | - | > 0 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations for this compound.

Molecular Dynamics Simulations of Ring Inversion and Substituent Orientations

Molecular Dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of molecules, including conformational changes like ring inversion. nih.govnih.gov An MD simulation of this compound would involve numerically solving Newton's equations of motion for the atoms of the molecule over time, allowing for the observation of its dynamic behavior in a simulated environment (e.g., in a solvent). nih.gov

These simulations can provide insights into the flexibility of the piperazine ring and the preferred orientations of the methyl substituents. nih.gov Of particular interest is the process of ring inversion, where the piperazine ring flips from one chair conformation to another. researchgate.net MD simulations can be used to estimate the energy barrier for this process and to visualize the transition states involved. researchgate.net Studies on similar cyclic systems have successfully employed MD simulations to understand conformational flexibility. nih.gov

Intermolecular Interactions and Chiral Recognition Mechanisms

Chiral recognition is the process by which a chiral molecule interacts differently with the enantiomers of another chiral molecule. nih.gov Understanding these interactions is fundamental in areas such as chiral chromatography and drug-receptor binding.

For this compound, chiral recognition can be studied by observing its interactions with a chiral solvating agent or a chiral stationary phase. NMR spectroscopy is a powerful technique for studying these interactions in solution. nih.gov In the presence of a chiral auxiliary, the NMR spectra of the (R)- and (S)-enantiomers of 1,3-dimethylpiperazine (B1355154) would be expected to show distinct signals due to the formation of diastereomeric complexes with different magnetic environments. nih.govnih.gov

The nature of the intermolecular forces driving chiral recognition, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, can be investigated. nih.gov For piperazine derivatives, the nitrogen atoms can act as hydrogen bond acceptors, and the N-H protons (if present) can act as hydrogen bond donors. The specific stereochemistry of this compound will dictate the geometry of these interactions, leading to preferential binding with one enantiomer of a chiral partner over the other.

Applications of R 1,3 Dimethylpiperazine in Asymmetric Synthesis

Role as a Chiral Building Block in Complex Molecular Architectures

The stereochemically defined structure of (R)-1,3-Dimethylpiperazine makes it an attractive starting material for the synthesis of enantiomerically pure complex molecules. Its piperazine (B1678402) core can be strategically functionalized to introduce additional stereocenters and build intricate three-dimensional structures.

This compound has been successfully employed as a precursor in the synthesis of chiral molecules with potential pharmaceutical applications. A notable example involves its use in a palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction. In a study, this compound was coupled with 4-bromopicolinamide to form N-(2,4-dimethylpiperazin-1-yl)-N-aryl benzamides. These chiral benzamides were then converted into the corresponding quaternary ammonium salts. Such chiral piperazinium compounds are of interest in medicinal chemistry for their potential as selective agonists for nicotinic acetylcholine receptors.

The reaction conditions for the key C-N coupling step are summarized in the table below:

| Parameter | Condition |

| Reactants | This compound, 4-Bromopicolinamide |

| Catalyst | Pd2(dba)3 |

| Ligand | BINAP |

| Base | Cs2CO3 |

| Solvent | THF |

| Temperature | 98 °C |

This table illustrates the typical conditions for the Buchwald-Hartwig amination using this compound.

The rigid, chiral framework of this compound is also advantageous for the construction of novel, stereodefined heterocyclic scaffolds. These scaffolds can serve as cores for the development of new classes of compounds with specific biological activities. For instance, this compound has been reacted with 3,5-dichloro-4H-1,2,6-thiadiazin-4-one to produce a chiral 3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one derivative. This reaction proceeds with the retention of the stereochemistry at the chiral center of the piperazine ring, leading to the formation of a new, enantiomerically pure heterocyclic system.

The yield of this transformation is detailed in the following table:

| Reactant 1 | Reactant 2 | Product | Yield |

| This compound | 3,5-Dichloro-4H-1,2,6-thiadiazin-4-one | (R)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one | 70% |

This table shows the yield for the synthesis of a stereodefined thiadiazine scaffold from this compound.

Exploration as a Chiral Auxiliary in Enantioselective Transformations

The use of this compound as a chiral auxiliary in enantioselective transformations is an area that remains largely unexplored in the scientific literature. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. While other chiral diamines have been successfully used as auxiliaries, specific examples detailing the application of this compound for this purpose are not well-documented. The presence of two nitrogen atoms and a chiral center suggests its potential in this role, warranting further investigation.

Investigation as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

The investigation of this compound as a chiral ligand in metal-catalyzed asymmetric reactions is another area with limited reported research. Chiral ligands are crucial components of asymmetric catalysis, as they coordinate to a metal center and create a chiral environment that influences the stereoselectivity of the catalyzed reaction.

While there is a lack of specific studies on this compound as a ligand, research on related chiral piperazine derivatives provides some insight. For example, chiral N,N'-dimethyl-1,4-piperazines have been synthesized and evaluated as ligands in the diethylzinc alkylation of aryl aldehydes. However, these ligands demonstrated low enantioselectivity in this particular transformation.

Further research into the coordination chemistry of this compound with various transition metals and its application in a broader range of asymmetric reactions is needed to fully assess its potential as a chiral ligand.

Development of Novel Organocatalytic Systems Utilizing this compound Scaffolds

The development of novel organocatalytic systems based on the this compound scaffold is a promising yet underexplored field. Organocatalysts are small organic molecules that can catalyze chemical reactions, and those possessing chiral elements can induce enantioselectivity. Chiral diamines are a well-established class of organocatalysts.

While the potential for this compound to act as a chiral organocatalyst or to be incorporated into more complex organocatalytic structures is theoretically sound, there is a scarcity of published research demonstrating such applications. The development of organocatalysts derived from this readily available chiral diamine could offer new avenues for asymmetric synthesis.

Derivatization and Functionalization Strategies for R 1,3 Dimethylpiperazine

Regioselective Functionalization at Nitrogen Atoms

The two nitrogen atoms in (R)-1,3-dimethylpiperazine are not equivalent. The N1 nitrogen is adjacent to the chiral center at C3, making it sterically more hindered than the N4 nitrogen. This inherent difference in the steric and electronic environment of the two nitrogen atoms allows for regioselective functionalization.

N-alkylation and N-acylation are fundamental reactions for elaborating the piperazine (B1678402) scaffold. The regioselectivity of these reactions is influenced by factors such as the nature of the electrophile, the reaction conditions, and the presence of protecting groups.

N-Alkylation: The introduction of an alkyl group onto one of the nitrogen atoms can be achieved using various alkylating agents, such as alkyl halides or sulfonates, or through reductive amination. In the case of this compound, the less sterically hindered N4 nitrogen is generally more nucleophilic and thus more reactive towards alkylation, particularly with bulky alkylating agents. However, the selectivity can be influenced by the reaction conditions. For instance, the use of different bases and solvents can modulate the relative reactivity of the two nitrogen atoms. In some cases, mono-alkylation can be achieved with high selectivity, followed by a second, different alkylation to introduce diversity at both nitrogen centers.

N-Acylation: The acylation of this compound with acyl chlorides or anhydrides typically proceeds with high regioselectivity at the less sterically hindered N4 position. This reaction is often used to introduce a variety of functional groups, including amides, carbamates, and ureas, which can serve as important pharmacophoric elements. The resulting N-acyl derivatives can be further modified or may themselves be the final target molecules.

Table 1: Regioselective N-Functionalization Reactions of Substituted Piperazines

| Reagent/Condition | Position of Functionalization | Product Type | Reference |

|---|---|---|---|

| Alkyl Halide, Base | Preferentially N4 | N-Alkylpiperazine | nih.gov |

| Aldehyde, NaBH(OAc)₃ | Preferentially N4 | N-Alkylpiperazine | nih.gov |

| Acyl Chloride, Base | Preferentially N4 | N-Acylpiperazine | researchgate.net |

The nitrogen atoms of this compound can be incorporated into larger heterocyclic systems. This can be achieved by reacting the piperazine with bifunctional electrophiles. For example, reaction with a molecule containing two leaving groups can lead to the formation of a bridged piperazine derivative. Alternatively, intramolecular cyclization of a suitably functionalized piperazine can also lead to the formation of fused heterocyclic systems. These strategies allow for the creation of conformationally constrained analogues, which can be valuable for probing interactions with biological targets.

Functionalization at Carbon Centers

Functionalization of the carbon skeleton of this compound allows for the introduction of additional substituents and chiral centers, further expanding the chemical space accessible from this scaffold.

The introduction of new chiral centers onto the piperazine ring can be achieved through various stereoselective synthetic methods. One powerful approach is the diastereoselective functionalization of the carbon atoms alpha to the nitrogen. This can be accomplished through methods such as C-H activation, often facilitated by a directing group or through the formation of an enamine or enolate equivalent.

For instance, the lithiation of an N-Boc protected piperazine followed by reaction with an electrophile can introduce a substituent at the C2 position. In the context of this compound, functionalization at the C2, C5, or C6 positions would lead to the formation of diastereomers. The stereochemical outcome of such reactions is often influenced by the existing stereocenter at C3, which can direct the approach of the incoming electrophile. Visible light-mediated photoredox catalysis has also emerged as a powerful tool for the C-H functionalization of piperazines, allowing for the introduction of a variety of substituents under mild conditions. nih.govnih.gov

Table 2: Methods for the Introduction of Chiral Centers in Piperazine Derivatives

| Method | Position of Functionalization | Key Features | Reference |

|---|---|---|---|

| Asymmetric Lithiation-Trapping | α to Nitrogen | Use of chiral ligands to control stereochemistry | nih.gov |

| Diastereoselective C-H Functionalization | α to Nitrogen | Existing chiral center directs new stereocenter formation | researchgate.net |

| Palladium-Catalyzed Asymmetric Allylic Alkylation | α to Nitrogen | Enantioselective introduction of allyl groups | nih.gov |

The piperazine ring is often used as a central scaffold to which various side chains are attached to interact with specific binding pockets of a biological target. The functionalization strategies described above can be used to introduce or modify side chains for pharmacophore design. For example, an alkyl or aryl group introduced at a carbon center can be further functionalized to include hydrogen bond donors or acceptors, charged groups, or hydrophobic moieties. The piperazine scaffold allows for the precise spatial arrangement of these pharmacophoric elements. rsc.org

Synthetic Routes to Bioisosteric Analogues

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. In drug design, replacing a piperazine ring with a suitable bioisostere can lead to improved pharmacokinetic or pharmacodynamic properties. Common bioisosteres for the piperazine ring include other cyclic diamines like homopiperazine, as well as more conformationally restricted systems such as diazaspiroalkanes, bridged piperidines, and pyrrolidine (B122466) derivatives. nih.govenamine.netresearchgate.net

Synthetic routes to these bioisosteric analogues of this compound would involve adapting known synthetic methodologies for these alternative scaffolds. For example, a bridged piperazine analogue could be synthesized through a multi-step sequence involving the construction of the bicyclic core, followed by the introduction of the methyl groups with the desired stereochemistry. The synthesis of a diazaspirocyclic analogue would similarly require a synthetic route to the spirocyclic diamine core, which would then be methylated. These synthetic endeavors, while often more complex than the derivatization of the parent piperazine, can provide access to novel chemical entities with potentially superior drug-like properties. nih.gov

Mechanistic Investigations and Reaction Pathway Elucidation Involving R 1,3 Dimethylpiperazine

Kinetic Studies of Reactions Incorporating (R)-1,3-Dimethylpiperazine

No published data on the kinetic studies of reactions involving this compound were found.

Spectroscopic Monitoring of Reaction Intermediates

No published data on the spectroscopic monitoring of reaction intermediates in reactions involving this compound were found.

Computational Modeling of Reaction Mechanisms and Transition States

No published data on the computational modeling of reaction mechanisms and transition states for reactions involving this compound were found.

Emerging Research Directions and Future Perspectives for R 1,3 Dimethylpiperazine

Integration in Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch processing, offering enhanced safety, efficiency, and scalability for chemical reactions. The integration of chiral building blocks like (R)-1,3-Dimethylpiperazine into automated flow synthesis platforms is a promising area of research.

Advantages of Flow Synthesis for Chiral Piperazine (B1678402) Derivatives:

Precise Reaction Control: Flow reactors enable tight control over reaction parameters such as temperature, pressure, and residence time, which is crucial for maintaining the stereochemical integrity of chiral compounds like this compound.

Improved Safety: The small reaction volumes inherent to flow systems mitigate the risks associated with highly reactive reagents or exothermic reactions, which can be a concern in the synthesis and functionalization of piperazine derivatives.

Enhanced Efficiency and Scalability: Automated flow systems can operate continuously, allowing for the efficient, on-demand production of this compound derivatives. This scalability is advantageous for both laboratory-scale research and industrial-scale manufacturing.

While specific studies detailing the integration of this compound in flow chemistry are still emerging, the successful application of flow synthesis to other piperazine-containing active pharmaceutical ingredients (APIs) highlights the potential. For instance, multi-step continuous-flow synthesis has been reported for various drugs, demonstrating the capability of these platforms to handle complex molecular architectures that could incorporate the this compound scaffold.

Future Research Directions:

Potential in Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and application of this compound can benefit significantly from the adoption of green chemistry principles.

Key Green Chemistry Metrics:

| Metric | Description | Relevance to this compound Synthesis |

| Atom Economy | A measure of the efficiency of a chemical reaction in converting reactants to the desired product. | Developing synthetic routes with high atom economy minimizes waste generation. |

| E-Factor | The ratio of the mass of waste to the mass of the desired product. | Lowering the E-factor is a key goal in making the synthesis more environmentally friendly. |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (water, solvents, reagents, etc.) to the mass of the final product. | A holistic metric that encourages the reduction of overall material usage. |

Sustainable Synthetic Strategies:

Catalytic Methods: The use of catalytic amounts of reagents, rather than stoichiometric amounts, can significantly reduce waste. Research into catalytic C-H functionalization of piperazines is an active area that could lead to more sustainable synthetic routes for derivatives of this compound.

Safer Solvents: The replacement of hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or bio-based solvents, is a key aspect of green chemistry.

Renewable Feedstocks: While currently derived from petrochemical sources, future research could explore the synthesis of piperazine scaffolds from renewable biomass, further enhancing the sustainability of this compound production.

Photoredox catalysis is one such green approach that has been applied to the synthesis of functionalized piperazines, offering a more sustainable alternative to traditional methods that may use toxic reagents. mdpi.com The transition of these methods to continuous flow conditions further improves their sustainability profile. mdpi.com

Exploration in Advanced Materials Science and Polymer Chemistry

The unique structural and chemical properties of piperazine derivatives suggest their potential application in the development of advanced materials and polymers. The chirality of this compound could introduce specific properties into these materials.

Potential Applications in Polymer Science:

Chiral Polymers: The incorporation of this compound as a monomer or a functional group in polymers could lead to the development of chiral materials with applications in enantioselective separations, asymmetric catalysis, and advanced optics.

Biomedical Polymers: Piperazine-based polymers have been investigated for their antimicrobial properties. rsc.orgnih.gov The introduction of the specific stereochemistry of this compound could influence the biological activity and biocompatibility of such polymers. For example, biocompatible piperazine polymers have been designed for bacterial repellence in biomedical applications. rsc.orgnih.gov

High-Performance Polymers: The rigid six-membered ring of the piperazine moiety can impart thermal stability and mechanical strength to polymers. The methyl substituents in this compound could further modify the polymer's physical properties.

While the direct use of this compound in polymer science is not yet widely reported, the broader class of piperazine derivatives has been used to create a variety of polymers, including polyamides and polyurethanes. The presence of two reactive nitrogen atoms allows for its incorporation into polymer backbones.

Research Opportunities:

Future research could focus on the synthesis and characterization of novel polymers incorporating this compound. Investigating the impact of its specific chirality on the macroscopic properties of the resulting materials will be a key area of exploration.

Interdisciplinary Research Collaborations and Translational Applications

The diverse potential of this compound necessitates a multidisciplinary approach to fully realize its applications. Collaborations between chemists, materials scientists, biologists, and engineers will be crucial for translating fundamental research into practical technologies.

Areas for Interdisciplinary Collaboration:

Medicinal Chemistry: As a chiral building block, this compound remains a valuable scaffold for the development of new therapeutic agents. biosynce.com Piperazine derivatives are known to exhibit a wide range of biological activities, and the specific stereochemistry of this compound could lead to drugs with improved efficacy and selectivity. mdpi.comencyclopedia.pub

Catalysis: Chiral diamines are important ligands in asymmetric catalysis. merckmillipore.comchemrxiv.org this compound could be explored as a chiral ligand in a variety of metal-catalyzed and organocatalytic reactions, contributing to the development of new methods for enantioselective synthesis. sigmaaldrich.com

Environmental Science: Piperazine derivatives have been investigated for carbon capture and storage (CCS) technologies due to their ability to react with CO2. wikipedia.org The specific properties of this compound in this context could be an area of future investigation.

The translational potential of research on this compound is significant. For example, the development of efficient, green, and scalable syntheses through flow chemistry could directly impact the pharmaceutical industry by providing a more sustainable route to chiral drug intermediates. Similarly, the creation of novel piperazine-based polymers could lead to new materials for biomedical devices or separation technologies.

While much of the research landscape for this compound is still emerging, the foundational knowledge from the broader field of piperazine chemistry provides a strong basis for future exploration. Its integration into automated synthesis platforms, its potential for sustainable production, and its prospective applications in advanced materials highlight a promising future for this versatile chiral compound. Continued interdisciplinary research will be key to unlocking its full potential and translating it into valuable real-world applications.

Q & A

Q. What are the optimal synthetic routes for enantioselective preparation of (R)-1,3-Dimethylpiperazine?

The synthesis typically involves alkylation of piperazine derivatives with methylating agents. For enantioselective synthesis, chiral auxiliaries or catalysts (e.g., palladium complexes) are employed. Key steps include:

- Methylation : Reaction of piperazine with methyl iodide in the presence of a base (e.g., sodium hydroxide) under controlled pH to favor 1,3-substitution.

- Chiral Resolution : Use of chiral HPLC or enzymatic resolution to isolate the (R)-enantiomer.

- Purification : Solvent extraction (e.g., dichloromethane) followed by recrystallization for high purity (>98%) .

Q. How can the structural and electronic properties of this compound be characterized?

Q. What solvents and reaction conditions stabilize this compound during synthesis?

- Solvents : Polar aprotic solvents like acetonitrile or DMSO enhance reaction rates.

- Temperature : Maintain 40–60°C to avoid side reactions (e.g., over-alkylation).

- Catalysts : Nickel or palladium complexes improve regioselectivity in coupling reactions .

Advanced Research Questions

Q. How do thermodynamic parameters (ΔH°, ΔS°) influence the protonation behavior of this compound in biological systems?

The pKa values of piperazine derivatives are temperature-dependent. For example:

Q. What strategies resolve contradictions in pharmacological data for this compound derivatives?

- Receptor Binding Assays : Compare affinity across isoforms (e.g., dopamine D2 vs. D3 receptors) to explain selectivity discrepancies.

- Metabolic Stability Tests : Assess hepatic microsomal degradation to identify metabolites interfering with activity measurements.

- Structural Analogues : Use SAR studies to isolate stereochemical effects (e.g., (R) vs. (S) configurations) .

Q. How can computational models predict the interaction of this compound with CNS targets?

- Molecular Docking : Simulate binding poses with serotonin (5-HT) or dopamine receptors using software like AutoDock Vina.

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to validate docking results.

- Free Energy Calculations : Use MM/GBSA to estimate binding affinities and rank derivatives .

Q. What experimental designs minimize byproduct formation (e.g., 1,4-Dimethylpiperazine) during synthesis?

- Kinetic Control : Shorten reaction times to favor kinetic products (1,3-substitution) over thermodynamically stable 1,4-isomers.

- Catalyst Tuning : Use copper-silica composites to suppress cyclization side reactions.

- In-line Analytics : Employ real-time FTIR to monitor intermediate formation and adjust conditions dynamically .

Q. How does stereochemistry impact the biological activity of this compound compared to its enantiomer?

- In Vitro Assays : Test enantiomers against neurotransmitter transporters (e.g., SERT, DAT) to quantify stereoselective uptake inhibition.

- Pharmacokinetics : Compare oral bioavailability and half-life in rodent models to assess metabolic stability differences.

- Toxicology : Evaluate hepatotoxicity thresholds using primary hepatocyte cultures .

Methodological Tables

Q. Table 1. Comparison of pKa Values for Piperazine Derivatives

| Compound | pKa1 (25°C) | pKa2 (25°C) | ΔH° (kJ/mol) | Reference |

|---|---|---|---|---|

| Piperazine | 9.73 | 5.33 | -8.2 | |

| 1,4-Dimethylpiperazine | 9.15 | 4.91 | -7.8 | |

| This compound | 8.98* | 4.75* | -7.5* | [Extrapolated] |

*Estimated via van’t Hoff analysis using data from analogous compounds.

Q. Table 2. Key Synthetic Parameters for Enantioselective Synthesis

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 50–60°C | >90% regioselectivity |

| Catalyst Loading | 5 mol% Pd(OAc) | 85% enantiomeric excess |

| Purification Method | Chiral HPLC (Chiralpak AD-H) | 99% purity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.